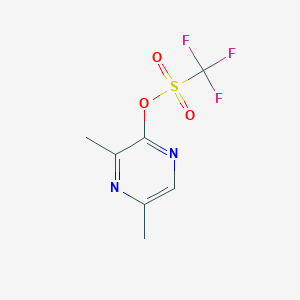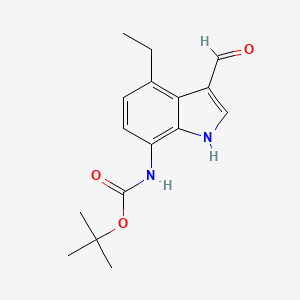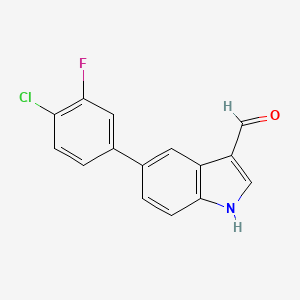
(3,5-Dimethylpyrazin-2-yl) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, making this compound highly reactive and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylpyrazin-2-yl trifluoromethanesulfonate typically involves the reaction of 3,5-dimethylpyrazine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3,5-dimethylpyrazin-2-yl trifluoromethanesulfonate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions
3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The pyrazine ring can undergo oxidation to form pyrazine N-oxides.
Reduction Reactions: The compound can be reduced to form 3,5-dimethylpyrazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 3,5-dimethylpyrazin-2-yl derivatives with various functional groups.
Oxidation Reactions: Products include pyrazine N-oxides.
Reduction Reactions: Products include 3,5-dimethylpyrazine.
科学研究应用
3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3,5-dimethylpyrazin-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The pyrazine ring can also interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazine: Lacks the trifluoromethanesulfonate group, making it less reactive.
3,5-Dimethylpyrazin-2-ol: Contains a hydroxyl group instead of the trifluoromethanesulfonate group, leading to different reactivity and applications.
3,6-Dimethylpyrazine: An isomer with different substitution patterns on the pyrazine ring.
Uniqueness
3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts strong electron-withdrawing properties and enhances its reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
分子式 |
C7H7F3N2O3S |
|---|---|
分子量 |
256.20 g/mol |
IUPAC 名称 |
(3,5-dimethylpyrazin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H7F3N2O3S/c1-4-3-11-6(5(2)12-4)15-16(13,14)7(8,9)10/h3H,1-2H3 |
InChI 键 |
KZQPWVSLVWQHMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=N1)C)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)








![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)



![[2-oxo-2-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl] acetate](/img/structure/B13907679.png)
